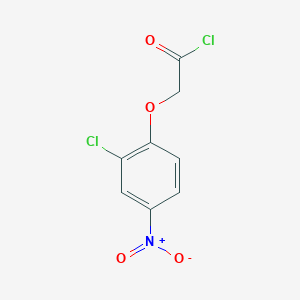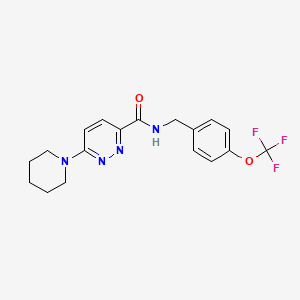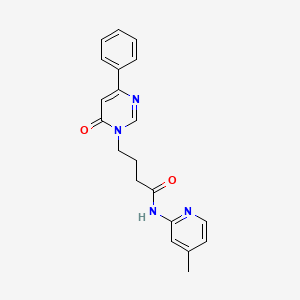![molecular formula C10H13N3O B2537380 N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide CAS No. 2196079-84-0](/img/structure/B2537380.png)
N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a selective inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), two enzymes that play critical roles in regulating cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide has been used extensively in scientific research to study the roles of PP1 and PP2A in various cellular processes. It has been shown to inhibit the dephosphorylation of specific substrates by these enzymes, leading to altered signaling pathways and cellular responses. This compound has been used to study the roles of PP1 and PP2A in cell cycle regulation, apoptosis, and neuronal signaling.
Wirkmechanismus
N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide is a competitive inhibitor of PP1 and PP2A, binding to the catalytic subunit of these enzymes and preventing the dephosphorylation of specific substrates. This leads to altered signaling pathways and cellular responses, which can be studied to gain insights into the roles of PP1 and PP2A in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific cellular process being studied. It has been shown to inhibit cell cycle progression, induce apoptosis, and alter neuronal signaling. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide in lab experiments is its selectivity for PP1 and PP2A, which allows for specific inhibition of these enzymes without affecting other cellular processes. However, this compound has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to ensure specific inhibition of PP1 and PP2A.
Zukünftige Richtungen
There are many potential future directions for research involving N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide. One area of interest is the development of this compound derivatives with improved selectivity and potency. Another area of interest is the study of the roles of PP1 and PP2A in specific diseases, such as cancer and neurodegenerative disorders. Additionally, the use of this compound in combination with other inhibitors or therapeutic agents may lead to new treatments for various diseases.
Synthesemethoden
The synthesis of N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide involves the reaction of 3-(cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde with prop-2-enamide in the presence of a catalyst. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
Eigenschaften
IUPAC Name |
N-[2-(cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-2-10(14)12-9-5-6-11-13(9)7-8-3-4-8/h2,5-6,8H,1,3-4,7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFWQHAHEXRSLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=NN1CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2537297.png)
![1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2537299.png)



![N-(2-chlorobenzyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2537305.png)
![2-[(4-Fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2537307.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B2537313.png)

![5-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2537318.png)
![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2537319.png)